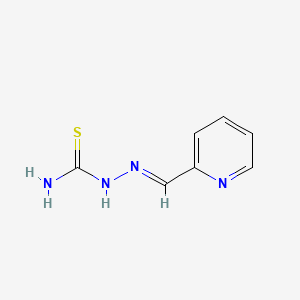

2-Pyridinecarboxaldehyde thiosemicarbazone

Beschreibung

Eigenschaften

IUPAC Name |

[(E)-pyridin-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCCUBTQFNGFA-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-10-5, 3608-75-1 | |

| Record name | Hydrazinecarbothioamide, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WLN: T6NJ B1UNMYZUS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Formylpyridine thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary targets of 2-Pyridinecarboxaldehyde Thiosemicarbazone are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II. These targets play crucial roles in cell proliferation, apoptosis, and DNA replication, making them effective targets for anticancer agents.

Mode of Action

This compound interacts with its targets in several ways. It acts against DNA, inducing apoptosis, and inhibits the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II. This multi-target interaction results in the arrest of the cell cycle at the S phase, induction of apoptosis, lethal autophagy, and suppression of angiogenesis.

Biochemical Pathways

The compound affects multiple biochemical pathways. By acting against DNA and inhibiting topoisomerase II, it interferes with DNA replication and transcription. The inhibition of anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 disrupts cell survival and migration pathways. The induction of apoptosis and lethal autophagy leads to programmed cell death.

Pharmacokinetics

The compound has been shown to exert an effective inhibitory effect on tumor growth and produce few side effects in vivo, suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Biochemische Analyse

Biochemical Properties

2-Pyridinecarboxaldehyde thiosemicarbazone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it forms complexes with metals such as zinc and copper, enhancing its biological activity. For instance, the zinc complex of this compound has shown remarkable antitumor and antiangiogenic activities. The compound also interacts with ribonucleoside diphosphate reductase, inhibiting its activity and thereby affecting DNA synthesis. Additionally, it binds to the nitrogen bases of nucleic acids, disrupting replication processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in tumor cells by activating caspases and regulating BAX/Bcl-2 mechanisms. The compound also causes cell cycle arrest at the S phase, leading to the inhibition of cell proliferation. Furthermore, it influences cell signaling pathways by generating reactive oxygen species (ROS), which contribute to cellular DNA fragmentation and mitochondrial membrane depolarization. These effects collectively result in the suppression of tumor growth and metastasis.

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It binds to DNA, inducing oxidative damage and creating lesions in the DNA strand. The compound also inhibits the activity of anti-apoptotic proteins such as Bcl-xL and metalloproteinases like MMP2. Additionally, it induces endoplasmic reticulum (ER) stress by upregulating GRP78, leading to calcium release and further contributing to apoptosis. The copper complex of this compound enhances these effects by increasing ROS generation and sensitizing calcium release from the ER.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its biological activity may degrade over extended periods. Long-term studies have shown that this compound maintains its antitumor activity with minimal side effects in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside diphosphate reductase, affecting nucleotide metabolism. The compound also influences metabolic flux by altering the levels of various metabolites. Additionally, it is metabolized by liver enzymes, leading to the formation of active and inactive metabolites. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It localizes to the nucleus, where it interacts with DNA and other nuclear proteins. Additionally, it accumulates in the mitochondria, contributing to mitochondrial dysfunction and apoptosis. Understanding its subcellular localization is essential for elucidating its mechanism of action.

Biologische Aktivität

2-Pyridinecarboxaldehyde thiosemicarbazone (PCT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of PCT, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of PCT is primarily attributed to its ability to form metal complexes, particularly with transition metals like copper and zinc. These complexes exhibit enhanced cytotoxicity compared to the free ligand. The mechanisms through which PCT exerts its effects include:

- Reactive Oxygen Species (ROS) Production : PCT and its metal complexes can induce oxidative stress in cancer cells, leading to apoptosis. This is facilitated by the generation of ROS, which disrupts cellular homeostasis and promotes cell death .

- Calcium Mobilization : PCT has been shown to affect intracellular calcium levels, contributing to cell death mechanisms. This calcium release is linked to endoplasmic reticulum (ER) stress, which is a significant pathway in the induction of apoptosis .

- Inhibition of Ribonucleotide Reductase : Thiosemicarbazones, including PCT, are known inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to impaired DNA replication in rapidly dividing cancer cells .

Structure-Activity Relationships

The biological efficacy of PCT can be influenced by modifications to its structure. Research has demonstrated that:

- Metal Complexation : The formation of metal complexes significantly enhances the anticancer activity of PCT. For instance, zinc(II) complexes derived from PCT exhibit remarkable antitumor effects and reduced side effects in vivo .

- Substituent Effects : Variations in substituents on the thiosemicarbazone backbone can alter its biological properties. For example, certain derivatives have shown increased potency against specific cancer cell lines by modifying their interaction with cellular targets .

Antitumor Activity

A study investigated the cytotoxic effects of PCT and its copper complex on various cancer cell lines, including HepG2 and HCT116. The results indicated:

- IC50 Values : The IC50 for PCT against HepG2 was 5.1 µM and 29.5 µM for HCT116, while the copper complex showed significantly lower IC50 values of 1.7 µM and 2.7 µM respectively, indicating enhanced potency .

Mechanistic Insights

Another study highlighted that PCT induces apoptosis through:

- Cell Cycle Arrest : PCT was found to arrest the cell cycle at the S phase.

- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death .

Comparative Analysis of Metal Complexes

A comparative study on various metal complexes derived from PCT revealed:

| Complex | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|

| PCT | 5.1 (HepG2) | ROS production, RNR inhibition |

| PCT-Cu | 1.7 (HepG2) | Enhanced ROS production |

| Zn(PCT) | 3.0 (various lines) | Cell cycle arrest, apoptosis |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

4-Pyridinecarboxaldehyde Thiosemicarbazone (4-PTSC)

- Synthesis : 4-PTSC is synthesized via reflux or microwave methods. Microwave synthesis reduces reaction time (30–45 minutes vs. 4–6 hours for reflux) and improves purity .

- Structure : The thiosemicarbazone group at the pyridine 4-position alters electronic properties. The 13C-NMR spectrum shows a C=S peak at δ = 180 ppm, similar to 2-PTSC .

Pyridine-3-Carbaldehyde Thiosemicarbazone (3-PTSC)

- Synthesis : Prepared via condensation of pyridine-3-carbaldehydes with thiosemicarbazide, yielding 56–90% .

- Solubility : Soluble in polar organic solvents (e.g., DMSO, DMF), akin to 2-PTSC .

- Applications : Primarily studied for antimicrobial activity; lacks reported antitumor efficacy compared to 2-PTSC .

Amino-Substituted Derivatives of 2-PTSC

Amino modifications at the pyridine 3- or 5-position enhance antitumor activity:

- 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone: Achieved 246% T/C (survival ratio) in L1210 leukemia mice, with 40% long-term survivors at 40 mg/kg .

- 5-Amino derivatives: Methyl and allyl substituents improve lipophilicity and DNA intercalation, though activity is lower than 3-amino analogs .

- Triapine (3-AP): The 3-amino derivative of 2-PTSC is a clinical ribonucleotide reductase inhibitor. Its Ga(III) complex shows 2× higher cytotoxicity than the ligand alone, while Fe(III) complexes are less active .

Metal Complexes: Activity and Stability

- Copper Complexes : 2-PTSC-Cu amplifies thapsigargin-induced ER calcium release, linking ROS and Ca²⁺ dysregulation to apoptosis .

- Platinum Complexes : 2-PTSC-Pt exhibits structural stability through tridentate coordination, relevant for drug delivery .

Comparison with Isoquinoline and Heterocyclic Analogs

- 5-Substituted Isoquinoline Thiosemicarbazones: Exhibit irreversible ribonucleotide reductase inhibition. 1-Formylisoquinoline thiosemicarbazone has an IC50 of 1.8 × 10⁻⁸ M, 55× more potent than 5-phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone .

- Phenoxycarbonyloxy Derivatives: Prolong thymidine incorporation blockade but lack direct reductase inhibition, suggesting distinct DNA-targeting mechanisms .

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The conventional synthesis of 2-PCT involves a condensation reaction between equimolar quantities of 2-pyridinecarboxaldehyde and thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds via nucleophilic addition of the thiosemicarbazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the thiosemicarbazone linkage.

A representative procedure involves dissolving 1 mmol of thiosemicarbazide in 20 mL of methanol, followed by the slow addition of 1 mmol of 2-pyridinecarboxaldehyde and a few drops of hydrochloric acid. The mixture is heated under reflux for 2 hours, after which the precipitate is filtered, washed with methanol, and recrystallized from the same solvent. This method typically yields 2-PCT with a purity of approximately 95%.

Table 1: Conventional Reflux Synthesis Parameters

Variations in Thiosemicarbazide Derivatives

Recent studies have explored the use of substituted thiosemicarbazides to synthesize 2-PCT analogs. For example, chlorophenyl-substituted thiosemicarbazides (e.g., 4-(2-chlorophenyl)-3-thiosemicarbazide) react with 2-pyridinecarboxaldehyde under similar reflux conditions to yield derivatives with enhanced biological activities. These modifications require precise stoichiometric control to avoid side reactions, such as the formation of Schiff base byproducts.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation offers a rapid and efficient alternative to conventional reflux. In this method, a mixture of 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) and thiosemicarbazide (1.1375 g, 0.0125 mol) in ethanol is irradiated at 900 W for 90 seconds. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and washing with ethanol. This approach reduces reaction time from hours to seconds while maintaining high yields (85–90%).

Table 2: Microwave Synthesis Parameters

Advantages Over Conventional Methods

Microwave synthesis minimizes side reactions and energy consumption while improving scalability. The method’s efficiency stems from uniform heating, which accelerates molecular interactions without degrading thermally sensitive components. Comparative studies highlight a 50-fold reduction in reaction time compared to reflux methods, making it advantageous for high-throughput applications.

Characterization of 2-Pyridinecarboxaldehyde Thiosemicarbazone

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the thiosemicarbazone moiety through characteristic absorption bands:

¹H NMR (DMSO-d₆) reveals distinct proton environments:

Purity and Crystallinity

Recrystallization from methanol or ethanol yields needle-like crystals suitable for X-ray diffraction studies. High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 95%, with negligible impurities.

Comparative Analysis of Synthesis Methods

Table 3: Conventional vs. Microwave Synthesis

| Aspect | Conventional Reflux | Microwave Irradiation |

|---|---|---|

| Reaction Time | 2 hours | 90 seconds |

| Energy Efficiency | Moderate | High |

| Scalability | Limited by heating capacity | Highly scalable |

| Yield | 85–90% | 85–90% |

| Equipment Cost | Low | Moderate to high |

Challenges and Optimization Strategies

Q & A

Q. What are the standard synthetic routes and characterization methods for PCT and its metal complexes?

PCT is synthesized via condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide in a 1:1 molar ratio, yielding >95% purity confirmed by elemental analysis. Characterization involves spectroscopic techniques (UV-Vis, IR, NMR) and X-ray crystallography to confirm ligand coordination geometry (e.g., tridentate N,N,S binding in Cu/Pt complexes) . Metal complexes (e.g., PCT-Cu) are prepared by reacting PCT with metal salts (e.g., CuCl₂) under reflux, followed by recrystallization.

Q. How is cytotoxicity evaluated for PCT and its derivatives?

Standard protocols include:

- MTT assay : Measures IC₅₀ values in cancer cell lines (e.g., HCT-116, HepG2). PCT-Cu shows 3–10× greater potency (IC₅₀ <5 µM) than PCT (IC₅₀ ~5–25 µM) .

- Comet assay : Quantifies DNA fragmentation (Fig. 3 in ). PCT-Cu induces more severe DNA damage at lower concentrations (6 µM vs. 12 µM PCT) .

- Flow cytometry : Assesses mitochondrial membrane depolarization using Rhodamine 123. PCT-Cu causes 53% depolarization at 5 µM vs. 7% for PCT at 10 µM .

Q. What are the primary biological targets of PCT?

PCT acts via:

- ROS generation : Chelates Fe²⁺/Cu²⁺, enabling Fenton-like reactions. PCT-Cu produces stronger ROS due to Cu²⁺/Cu⁺ redox cycling .

- ER stress : Upregulates GRP78 (a marker of ER stress) and disrupts Ca²⁺ homeostasis .

- Cell cycle arrest : PCT delays G2/M phase in HCT-116 cells, while PCT-Cu increases S-phase accumulation .

Advanced Research Questions

Q. How does PCT-induced calcium mobilization contribute to apoptosis?

- Mechanism : PCT and PCT-Cu trigger Ca²⁺ release from ER stores via IP₃-sensitive channels. PCT-Cu amplifies thapsigargin (Ca²⁺-ATPase inhibitor)-mediated Ca²⁺ efflux, correlating with ROS levels .

- Experimental validation : Use Fura-2/AM fluorescence to measure cytoplasmic Ca²⁺. Transient Ca²⁺ spikes are stronger with PCT-Cu (Fig. 7–8 in ) .

- Data contradiction : Static Ca²⁺ signals decrease with PCT-Cu due to advanced apoptosis, masking early Ca²⁺ mobilization .

Q. What experimental approaches resolve discrepancies in ROS-dependent vs. ROS-independent apoptosis mechanisms?

- ROS scavengers : Co-treatment with NAC (N-acetylcysteine) reverses PCT-induced G2/M arrest but not PCT-Cu’s S-phase effects, indicating divergent pathways .

- Western blotting : PCT upregulates Bax/Bcl-2 ratio (intrinsic apoptosis), while PCT-Cu activates caspases-3/8 (extrinsic pathway) despite unchanged mRNA levels .

- Mitochondrial vs. ER stress : Use siRNA knockdown of GRP78 or cytochrome c release assays to isolate ER-specific apoptosis .

Q. How do metal coordination and redox activity enhance PCT-Cu’s antitumor efficacy?

- Redox cycling : Cu²⁺/Cu⁺ in PCT-Cu generates hydroxyl radicals via H₂O₂ catalysis, validated by hemolysis assays (Fig. 2 in ) .

- Lipophilicity : Charge-neutral PCT-Cu at physiological pH enhances cellular uptake vs. charged Fe complexes .

- Comparative studies : Pt(II) analogs of PCT (e.g., 2-pyridinecarboxaldehyde thiosemicarbazone-Pt) show enhanced stability via five-membered chelate rings but lower redox activity than Cu complexes .

Methodological Recommendations

Key assays for mechanistic studies (with protocols):

- ROS detection : DCFH-DA fluorescence in live cells (Fig. 2B in ). Include catalase controls to confirm H₂O₂ specificity .

- ER stress markers : Western blotting for GRP78, CHOP, and XBP-1 splicing .

- Calcium imaging : Combine Fura-2/AM with thapsigargin challenge to differentiate ER vs. cytoplasmic Ca²⁺ fluxes .

Data interpretation pitfalls to avoid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.